Product packaging for Strontium barium aluminate(Cat. No.:CAS No. 68201-16-1)

Strontium barium aluminate

Cat. No.: B1624455
CAS No.: 68201-16-1
M. Wt: 269.9 g/mol
InChI Key: TYABZYYFSGQFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strontium Barium Aluminate is an advanced inorganic material offered for scientific research and development. This compound represents a solid solution between strontium aluminate (SrAl₂O₄) and barium aluminate (BaAl₂O₄), allowing researchers to tailor its properties by adjusting the Sr/Ba ratio. Its primary research value lies in its tunable phosphorescent characteristics and its application in advanced ceramic matrices. When doped with rare-earth ions such as Europium (Eu²⁺) and Dysprosium (Dy³⁺), this material acts as a long-persistence phosphor. The mechanism involves the 4f-5d transitions of the Eu²⁺ dopant, which provide broad-band emission, while Dy³⁺ acts as a co-activator that creates electron traps within the crystal lattice. This trapping mechanism enables the slow release of stored energy, resulting in an afterglow that can last for many hours after the excitation source is removed . The specific ratio of strontium to barium can influence key parameters such as the emission wavelength, afterglow intensity, and duration, making it a subject of interest for developing next-generation luminous materials . Beyond photoluminescence, this compound serves as a high-performance ceramic material. It can be synthesized using solid-state reaction or sol-gel methods, and its stable crystal structure at high temperatures makes it a candidate for refractory applications and specialized cements . It has also been investigated as a proposed host matrix for immobilizing radioactive isotopes and as a mechanoluminescent sensor for stress detection in composite materials . Our this compound powder is provided with high purity and customizable particle size distributions to meet specific experimental needs. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses, and it must be handled by qualified professionals in appropriately equipped laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlBaH2OS B1624455 Strontium barium aluminate CAS No. 68201-16-1

Properties

CAS No.

68201-16-1

Molecular Formula

AlBaH2OS

Molecular Weight

269.9 g/mol

InChI

InChI=1S/Al.Ba.H2O.Sr/h;;1H2;

InChI Key

TYABZYYFSGQFRS-UHFFFAOYSA-N

SMILES

O.[Al].[Sr].[Ba]

Canonical SMILES

O.[Al].[Sr].[Ba]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Strontium Barium Aluminate

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely used method for producing crystalline powders of mixed-cation oxides like strontium barium aluminate. This technique involves the direct reaction of a homogeneous mixture of solid precursors at elevated temperatures.

High-Temperature Sintering Processes

High-temperature sintering is the cornerstone of the solid-state synthesis of this compound. The process typically begins with the intimate mixing of precursor powders, such as barium carbonate (BaCO3), strontium carbonate (SrCO3), and aluminum oxide (Al2O3). researchgate.net This mixture is then subjected to calcination at high temperatures, generally ranging from 1000 °C to 1500 °C. researchgate.net The elevated temperatures provide the necessary thermal energy to overcome the kinetic barriers for solid-state diffusion and reaction between the precursor components.

For instance, the synthesis of barium strontium aluminosilicate (B74896) (BSAS), a related compound, involves calcining a mixture of BaCO3, SrCO3, Al2O3, and SiO2 in the range of 1000 to 1300 °C for 2 hours to achieve the desired monoclinic celsian phase. researchgate.net In the case of strontium aluminate (SrAl2O4), the formation from precursors like SrCO3 and Al2O3 begins at approximately 870°C and the compound remains stable up to 1250°C. researchgate.net The sintering temperature has a significant impact on the final product; for example, in barium strontium titanate (BST), a pure phase was achieved at 1000 °C, and increasing the temperature to 1100 °C resulted in larger crystallite sizes. ump.edu.my Severe interactions with substrates like alumina (B75360) can occur at temperatures above 1250 °C, leading to diffusion of barium and strontium ions and the formation of undesired phases. researchgate.net

Table 1: Parameters in Solid-State Synthesis of Aluminate Compounds

Compound SystemPrecursorsSintering/Calcination Temperature (°C)DurationKey FindingsReference
Ba0.6Sr0.4Al2Si2O8BaCO3, SrCO3, Al2O3, SiO21000 - 13002 hoursFormation of monoclinic celsian phase confirmed by XRD. researchgate.net
SrAl2O4SrCO3, Al2O31000 - 1200Not SpecifiedOptimum photoluminescence intensity achieved at 1100 °C. ufs.ac.za
SrAl2O4SrCO3, Al2O3, Boric Acid1200Not SpecifiedSuccessful synthesis of nanophosphor confirmed by XRD. iaea.org
Ba0.6Sr0.4TiO3BaCO3, SrCO3, TiO21000 - 11001 hourPure BST formed at 1000 °C; higher temperature increased crystallite size. ump.edu.my

Influence of Annealing Conditions and Atmosphere

Annealing is a critical post-synthesis heat treatment step that significantly influences the crystallinity, phase purity, and luminescent properties of this compound. The annealing process is typically carried out at high temperatures, often between 1000 °C and 1300 °C, for several hours. ufs.ac.za

The atmosphere during annealing plays a crucial role, particularly for doped aluminates intended for luminescent applications. For instance, to achieve the desired Eu²⁺ oxidation state in europium-doped aluminates, a reducing atmosphere is necessary to prevent oxidation to Eu³⁺. ufs.ac.za This is commonly achieved by using a mixture of nitrogen (N₂) and hydrogen (H₂). ufs.ac.za For example, SrAl₂O₄:Eu²⁺,Dy³⁺ phosphors are prepared under a reducing atmosphere of N₂ and 25% H₂ at temperatures ranging from 1000-1200 °C. ufs.ac.za The annealing atmosphere can also affect the photocatalytic activity of the material, with different results observed for samples annealed in air versus a carbon atmosphere. researchgate.net The duration of annealing also has an impact; annealing aluminum-substituted strontium hexaferrite for 20 hours at 900 °C was shown to homogenize the material and affect the cation distribution. mdpi.com

Solution-Based Synthesis Approaches

Solution-based methods offer several advantages over solid-state reactions, including better stoichiometric control, higher homogeneity, and often lower synthesis temperatures. These techniques involve the dissolution of precursors in a solvent, followed by a chemical reaction to form the desired compound.

Sol-Gel Methodologies

The sol-gel method is a versatile wet-chemical technique used to produce high-purity and homogeneous this compound. The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," which is a continuous solid network enclosing a continuous liquid phase.

For strontium aluminate, precursors can include strontium acetate (B1210297) (Sr(CH₃CO₂)₂) and aluminum isopropoxide (Al(i-OC₃H₇)₃). ufs.ac.za The initial gel is typically dried at temperatures between 60-200°C and then calcined at higher temperatures, such as 1000°C, to crystallize the desired aluminate phase. ufs.ac.za Similarly, barium aluminate can be synthesized using aluminum hydroxide (B78521) and barium nitrate (B79036) with citric acid as a chelating agent. core.ac.uk The gel is then dried and calcined at up to 1100°C. core.ac.uk The sol-gel method generally requires longer preparation times (3-9 hours) and high-temperature annealing (1000-1300°C) compared to some other solution methods. ufs.ac.za

Combustion Synthesis Techniques

Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline aluminate powders. This technique utilizes a highly exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (a reducer) in an aqueous solution. researchgate.netmdpi.com Common fuels include urea (B33335), glycine, or a mixture of the two. ufs.ac.zamdpi.com

The process begins by creating a homogeneous aqueous solution of the metal nitrates (e.g., strontium nitrate, barium nitrate, aluminum nitrate) and the fuel. researchgate.net Upon heating, the solution dehydrates to form a viscous gel, which then self-ignites. mdpi.com The combustion reaction is self-sustaining and proceeds rapidly, often in a matter of minutes, to yield a voluminous, foamy powder. ufs.ac.zamdpi.com This method allows for the synthesis of highly efficient phosphors at significantly lower temperatures (500–600 °C) compared to solid-state reactions. ufs.ac.za For instance, SrAl₂O₄:Eu²⁺,Dy³⁺ phosphors have been successfully synthesized at an initiating combustion temperature of 500 °C using urea as the fuel. ufs.ac.za The use of excess urea can also help create a reducing atmosphere to ensure the formation of Eu²⁺. acs.org

Coprecipitation Strategies

Coprecipitation is a solution-based technique that involves the simultaneous precipitation of multiple cations from a common solution to achieve a highly homogeneous mixture of precursors. This method is advantageous for its simplicity, cost-effectiveness, and ability to produce pure precursors. doi.org

In this process, soluble salts of the constituent metals (e.g., barium nitrate, strontium nitrate, aluminum nitrate) are dissolved in a solvent. A precipitating agent, such as ammonium (B1175870) carbonate or ammonium hydroxide, is then added to the solution, causing the metal ions to precipitate out as hydroxides, carbonates, or oxalates. doi.orgtandfonline.com The chemical composition and phase of the precipitate can be controlled by adjusting parameters like the pH of the solution. doi.org For example, in the synthesis of barium-calcium-aluminates, the pH was controlled to 8.6 using ammonium carbonate and 7.4 using ammonium hydrogen carbonate. doi.org After precipitation, the resulting solid is filtered, washed, and calcined at high temperatures to form the final this compound product.

Table 2: Comparison of Solution-Based Synthesis Methods for Aluminate Compounds

Synthesis MethodTypical PrecursorsKey Process ParametersAdvantagesReference
Sol-GelMetal alkoxides (e.g., Al(i-OC3H7)3), metal salts (e.g., Sr(CH3CO2)2), citric acidDrying at 60-200°C; Calcination at ≥1000°C.High purity and homogeneity. ufs.ac.zacore.ac.uk
Combustion SynthesisMetal nitrates (oxidizers); Urea, Glycine (fuels).Initiation temperatures of 500-600°C; Self-propagating exothermic reaction.Rapid, energy-efficient, low synthesis temperatures. researchgate.netufs.ac.zamdpi.com
CoprecipitationMetal nitrates or chlorides; Precipitants like (NH4)2CO3.pH control (e.g., pH 7-9); Subsequent calcination at high temperatures (e.g., 1200°C).Simplicity, cost-effective, good homogeneity. doi.orgtandfonline.com

Hydrothermal and Solvothermal Routes

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline inorganic materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These techniques are particularly advantageous for synthesizing complex oxides like this compound due to the high reactivity of reactants and the ability to control particle size and morphology. acs.org

The hydrothermal method involves a chemical reaction in a sealed vessel, typically a Teflon-lined autoclave, where an aqueous solution of precursors is heated above the boiling point of water. For aluminates, typical precursors include water-soluble salts like nitrates or chlorides, or hydroxides such as strontium hydroxide (Sr(OH)₂) and barium hydroxide (Ba(OH)₂). rsc.org The aluminum source can be aluminum hydroxide or a salt. The process relies on the principle that the solubility of many inorganic compounds increases at elevated temperatures, facilitating the reaction and subsequent crystallization of the desired product upon cooling. The pH of the solution is a critical parameter, often adjusted with mineralizers to control the dissolution and precipitation kinetics. rsc.org

The solvothermal route is analogous to the hydrothermal method but employs organic solvents instead of water. mdpi.com Solvents like ethanol (B145695), ethylene (B1197577) glycol, or 1,4-butanediol (B3395766) can be used. mdpi.comumich.edu The choice of solvent can significantly influence the morphology and size of the resulting particles due to differences in polarity, viscosity, and coordination with the metal ions. northwestern.edu For instance, solvothermal treatment of strontium hydroxide in ethanol has been used to produce strontium carbonate, a common precursor for strontium aluminate. mdpi.com This method allows for the synthesis of precursors that are soluble in common organic solvents, which can be beneficial for subsequent processing steps. umich.edu

ParameterDescriptionTypical Values/ExamplesReference
MethodHydrothermalAqueous solution in autoclave rsc.org
MethodSolvothermalOrganic solvent (e.g., ethanol, ethylene glycol) in autoclave mdpi.comumich.edu
PrecursorsStrontium/Barium SourceSr(OH)₂, Ba(OH)₂, Nitrates rsc.org
PrecursorsAluminum SourceAl(OH)₃, Aluminum Nitrates acs.orgumich.edu
TemperatureReaction Temperature100 - 240 °C acs.orgmdpi.com
PressureSystem PressureAutogenous (self-generated) acs.org
Key AdvantageProduct CharacteristicsHigh crystallinity, controllable particle size nih.gov

Homogeneous Precipitation Methods

Homogeneous precipitation is a technique that avoids the rapid, localized supersaturation common in conventional precipitation by generating the precipitating agent slowly and uniformly throughout the solution. libretexts.org This results in the formation of dense, uniform, and easily filterable precursor particles, which is ideal for synthesizing high-purity ceramic powders like this compound.

A widely used method for homogeneous precipitation involves the thermal decomposition of urea (CO(NH₂)₂). google.com In an acidic to neutral aqueous solution containing the metal cations (e.g., Sr²⁺, Ba²⁺, Al³⁺), urea is stable at room temperature. libretexts.org However, upon heating, it hydrolyzes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The ammonia then dissolves to form ammonium hydroxide (NH₄OH), gradually and uniformly increasing the pH of the entire solution. google.com This slow increase in hydroxyl ion (OH⁻) concentration causes the metal hydroxides or carbonates to precipitate slowly and homogeneously. libretexts.org

For this compound, the precursor precipitate typically consists of strontium carbonate (SrCO₃), barium carbonate (BaCO₃), and amorphous aluminum hydroxide (Al(OH)₃). researchgate.net The rate of precipitation can be precisely controlled by adjusting the temperature, which dictates the rate of urea hydrolysis. google.com The resulting precursor powder is highly homogeneous at the molecular level. Subsequent calcination (heating at high temperature) of this precursor powder leads to the formation of the final this compound crystalline phase.

Advanced Synthetic Techniques

To meet the demands of modern applications, advanced synthetic techniques are employed to enhance the properties of this compound. These methods offer benefits such as reduced energy consumption, faster processing times, and improved material characteristics.

Microwave-Assisted Sintering

Microwave-assisted sintering is an advanced technique that utilizes microwave energy to heat and densify a powdered material. researchgate.net Unlike conventional sintering, where heat is transferred from the furnace surface to the sample's core via conduction, radiation, and convection, microwave heating is volumetric. researchgate.netscience.gov The material absorbs electromagnetic energy directly and converts it into heat throughout its volume.

This fundamental difference leads to several advantages for producing ceramics like this compound:

Rapid Heating: Sintering times can be drastically reduced from hours to minutes. science.govscielo.br

Lower Sintering Temperatures: Comparable or even higher densities can be achieved at significantly lower temperatures than in conventional methods. scielo.brnih.gov

Energy Efficiency: The direct heating of the material makes the process more energy-efficient. researchgate.net

Improved Microstructure: Microwave sintering often results in a finer and more uniform grain structure, which can enhance mechanical properties. scielo.brnih.gov

Studies on related materials have shown that microwave-sintered samples can achieve higher densities and comparable properties in a fraction of the time and at lower temperatures compared to conventionally sintered ones. science.govnih.gov

PropertyMicrowave SinteringConventional SinteringReference
Heating MechanismVolumetric, internal heatingExternal heating (conduction, convection) researchgate.net
Sintering TimeShort (e.g., 10-30 minutes)Long (e.g., 2-4 hours) science.govscielo.br
Sintering TemperatureLower (e.g., 1150 °C)Higher (e.g., 1200 °C) science.gov
Resulting DensityHigher densification often achievedLower densification for the same conditions science.govnih.gov
Grain SizeFiner, more uniform grainsCoarser grains scielo.br

Precursor Decomposition Pathways

The synthesis of this compound, regardless of the initial mixing method (e.g., precipitation, sol-gel), culminates in a thermal decomposition step, often called pyrolysis or calcination. umich.edu During this process, the precursor material, which can be a mixture of hydroxides and carbonates or a complex organometallic compound, is heated to high temperatures to transform it into the desired crystalline oxide. umich.edusemanticscholar.org

The decomposition pathway involves a series of chemical and physical transformations:

Drying and Dehydration: At lower temperatures (typically 100-200 °C), physically absorbed water is removed.

Decomposition of Hydroxides: As the temperature increases, metal hydroxides like Al(OH)₃ decompose to form their respective oxides (e.g., Al₂O₃) and release water vapor.

Decomposition of Carbonates: At higher temperatures (e.g., >800°C), strontium and barium carbonates decompose, releasing carbon dioxide and forming strontium oxide (SrO) and barium oxide (BaO).

Solid-State Reaction: The newly formed, highly reactive oxides then react with each other to form the stable this compound phase. The final crystallization often occurs at temperatures of 1200 °C or higher. umich.edu

The use of single-source molecular precursors, such as complex alkoxides, can offer better homogeneity, as the metals are already mixed at the molecular level. umich.edusemanticscholar.org The thermal decomposition of these precursors can proceed at lower temperatures compared to mixtures of individual salts. semanticscholar.org

Control over Morphology and Particle Size during Synthesis

The ability to control the morphology (shape) and size of this compound particles is crucial, as these characteristics strongly influence the material's properties and performance. Several parameters across different synthesis methods can be manipulated to achieve this control.

pH and Additives in Precipitation: In precipitation methods, the pH of the solution plays a critical role. Furthermore, the introduction of additives or capping agents, such as ethylenediaminetetra-acetic acid (EDTA) or poly(acrylic acid), can significantly alter particle morphology. scispace.com These molecules can adsorb onto specific crystal faces, inhibiting growth in certain directions and promoting it in others, leading to changes in shape from dendritic to spherical, for example. scispace.com

Solvents and Surfactants in Solvothermal/Hydrothermal Methods: The choice of solvent in solvothermal synthesis is a key factor. northwestern.edu Changing solvent ratios can lead to significant changes in particle size. northwestern.edu Surfactants, such as oleic acid or cetyltrimethylammonium bromide (CTAB), are often used in both hydrothermal and solvothermal routes. They act as morphology-directing agents, stabilizing nascent particles, preventing their aggregation, and guiding their growth into specific shapes like nanocubes or nanoplatelets. tandfonline.com

Precursor Concentration and Temperature: In methods like hydrothermal synthesis, the concentration of the precursors can influence the final particle size through the interplay between nucleation and crystal growth rates. escholarship.org Lower concentrations can sometimes lead to larger particles as the nucleation rate is reduced relative to the growth rate. escholarship.org Reaction temperature also affects these kinetics and can be tuned to control the final dimensions of the nanocrystals.

By carefully selecting the synthesis route and fine-tuning these reaction parameters, it is possible to produce this compound powders with tailored morphologies, from nanospheres to complex hierarchical structures, with particle sizes ranging from tens of nanometers to several micrometers. researchgate.netnih.gov

Crystallographic Investigations and Phase Behavior of Strontium Barium Aluminate

Crystal Structures of Constituent Aluminates (SrAl2O4, BaAl2O4)

The crystal structures of strontium and barium aluminates are primarily based on a framework of corner-sharing AlO₄ tetrahedra. This framework creates channels where the larger strontium (Sr²⁺) or barium (Ba²⁺) cations are located to maintain charge neutrality. These structures are often described as "stuffed" derivatives of silica (B1680970) polymorphs, particularly tridymite. researchgate.netbrunel.ac.ukacs.orgmdpi.comkent.ac.ukgeoscienceworld.orgscispace.comgeoscienceworld.org The specific arrangement of the tetrahedra and the resulting symmetry can vary, leading to different phases.

Monoclinic Phase (P2₁)

At room temperature, strontium aluminate (SrAl₂O₄) typically adopts a monoclinic crystal structure with the space group P2₁. researchgate.netgeoscienceworld.orguni-koeln.dematerialsproject.orgresearchgate.netscientific.netresearchgate.net This structure is a distorted version of a higher-symmetry hexagonal phase. scientific.net The distortion involves a reduction in symmetry, which can lead to the formation of twin domains. scientific.net The monoclinic unit cell of SrAl₂O₄ contains two inequivalent Sr²⁺ sites. uni-koeln.dematerialsproject.org In one configuration, Sr²⁺ is bonded to seven oxygen atoms, while in the other, it is coordinated to six. materialsproject.org The structure consists of a three-dimensional network of these corner-sharing AlO₄ tetrahedra, creating channels along the a- and c-directions where the Sr²⁺ ions reside. researchgate.net

In solid solutions of calcium and strontium aluminates (Ca₁₋ₓSrₓAl₂O₄), the monoclinic P2₁ structure of SrAl₂O₄ is observed in the strontium-rich compositions. cambridge.org

Crystallographic Data for Monoclinic SrAl₂O₄ (P2₁)

Parameter Value Reference
Space Group P2₁ researchgate.netgeoscienceworld.orguni-koeln.dematerialsproject.orgresearchgate.netscientific.netresearchgate.net
a (Å) 8.447 uni-koeln.de
b (Å) 8.816 uni-koeln.de
c (Å) 5.163 uni-koeln.de
β (°) 93.4 uni-koeln.de

Hexagonal Phases (P6₃, P6₃22)

Both strontium and barium aluminates can exist in hexagonal phases. At temperatures above approximately 650-675°C, the stable phase of SrAl₂O₄ is hexagonal. brunel.ac.ukresearchgate.netbrunel.ac.uk Similarly, BaAl₂O₄ commonly exhibits a hexagonal structure at room temperature. geoscienceworld.orgbrunel.ac.ukmaterialsproject.orgmaterialsproject.orgirb.hranu.edu.auuspex-team.orgresearchgate.netresearchgate.net

The space groups associated with these hexagonal phases are typically P6₃ and P6₃22. geoscienceworld.orgcambridge.orgbrunel.ac.ukmaterialsproject.orgmaterialsproject.orgirb.hranu.edu.auuspex-team.orgresearchgate.netresearchgate.netelsevierpure.comdoi.org The P6₃ structure is a lower symmetry phase, often considered ferroelectric, while the P6₃22 structure represents a higher symmetry, paraelectric phase. brunel.ac.ukbrunel.ac.ukuspex-team.org For BaAl₂O₄, a phase transition from the ferroelectric P6₃ phase to the paraelectric P6₃22 phase occurs at around 400 K. brunel.ac.uk

In the hexagonal P6₃ structure of BaAl₂O₄, there are two distinct barium sites and four inequivalent aluminum sites within the tetrahedral framework. materialsproject.orgirb.hr The Ba²⁺ ions are located in large channels formed by the interconnected AlO₄ tetrahedra. materialsproject.orgirb.hruspex-team.orgresearchgate.net Specifically, the structure contains two types of AlO₄ tetrahedra that form hexagonal channels where the large Ba²⁺ cations are situated. irb.hr

Some studies have reported that SrAl₂O₄ prepared by specific methods, like spray synthesis, can crystallize in a hexagonal form (P6₃22) even at ambient temperature. elsevierpure.com

Crystallographic Data for Hexagonal Aluminates

Compound Space Group a (Å) c (Å) Reference
BaAl₂O₄ P6₃ 10.449 8.7898 researchgate.net
BaAl₂O₄ P6₃22 5.2211 8.7898 researchgate.net

Stuffed Tridymite Derivatives

The crystal structures of both SrAl₂O₄ and BaAl₂O₄ are frequently described as stuffed tridymite derivatives. researchgate.netbrunel.ac.ukacs.orgmdpi.comkent.ac.ukgeoscienceworld.orgscispace.comgeoscienceworld.orgscientific.netnih.gov In this structural model, the silicon atoms in the tridymite (a high-temperature polymorph of SiO₂) framework are replaced by aluminum atoms. To compensate for the charge difference between Si⁴⁺ and Al³⁺, large cations like Sr²⁺ or Ba²⁺ are "stuffed" into the open channels or cavities within the tetrahedral framework. researchgate.netbrunel.ac.ukmdpi.com

This framework is composed of layers of six-membered rings of corner-sharing AlO₄ tetrahedra. brunel.ac.ukacs.orgscispace.com The ideal, undistorted structure at high temperatures often possesses P6₃22 symmetry. brunel.ac.uk However, at room temperature, these structures are typically distorted to lower symmetries, such as the monoclinic P2₁ for SrAl₂O₄ and the hexagonal P6₃ for BaAl₂O₄. brunel.ac.ukscientific.net The nature and extent of this distortion depend on the size of the stuffing cation. kent.ac.uk

Magnetoplumbite Structure (e.g., SrAl₁₂O₁₉)

Strontium can also form a hexaaluminate, SrAl₁₂O₁₉, which crystallizes in the magnetoplumbite structure. researchgate.netresearchgate.netnsc.rutue.nltue.nl This structure is hexagonal with the space group P6₃/mmc. researchgate.netnsc.ru In this complex structure, the Al³⁺ ions occupy five different crystallographic sites. researchgate.net Four of these sites are tetrahedral [AlO₄]. researchgate.net The Sr²⁺ ions are located within the aluminate framework.

Crystallographic Data for SrAl₁₂O₁₉

Parameter Value Reference
Space Group P6₃/mmc researchgate.netnsc.ru
a (Å) 5.585 researchgate.net

Structural Analysis Techniques

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of strontium barium aluminates and their constituent compounds. researchgate.netkent.ac.ukirb.hrelsevierpure.comdoi.orgresearchgate.netnsc.rutue.nlresearchgate.netcambridge.orgaip.orgspectroscopyonline.comresearchgate.netresearchgate.netgrafiati.com XRD patterns provide information about the phase composition, crystal structure, and lattice parameters of the synthesized materials. nsc.ruresearchgate.netspectroscopyonline.com

Rietveld refinement is a powerful method used to analyze powder XRD data. elsevierpure.comdoi.orgnsc.ruresearchgate.net It involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This process allows for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancies. nsc.ruresearchgate.netgrafiati.com For instance, Rietveld analysis has been crucial in confirming the multiphase nature (hexagonal and monoclinic) of some strontium aluminate samples and in determining the distribution of dopant ions within the host lattice. nsc.ruresearchgate.net The quality of the refinement is often assessed by parameters such as the chi-squared (χ²) value. researchgate.net

Electron Diffraction Studies

Electron diffraction techniques, particularly selected-area electron diffraction (SAED), have been instrumental in characterizing the crystallographic structure of strontium barium aluminate ((Sr,Ba)Al₂O₄) solid solutions. wikipedia.orgsci-hub.se These studies provide crucial information on crystal symmetry, phase identification, and the presence of superstructures.

SAED patterns of Ba-rich compositions, such as Ba₀.₆Sr₀.₄Al₂O₄, have been indexed according to a hexagonal model with the space group P6₃. sci-hub.se The sharp and clean diffraction spots in these patterns confirm the single-crystalline nature of the analyzed domains and are consistent with X-ray diffraction refinement results. sci-hub.se The absence of mottled spots in these patterns indicates a high degree of crystalline order. sci-hub.se For compositions like Ba₀.₆Eu₀.₄Al₂O₄, which is analogous to the Sr-containing counterpart, SAED has been used alongside Rietveld refinement to confirm the phase, which was found to be similar to hexagonal (P6₃22) Ba₀.₆Sr₀.₄Al₂O₄. doi.org

Furthermore, electron diffraction has been critical in observing phase transitions. For instance, in BaAl₂O₄, changes in diffuse intensity in a-b planes of electron diffraction patterns have been correlated with a phase transition occurring at approximately 520 K. geoscienceworld.orgcambridge.org The intensities of superlattice reflections observed by electron diffraction in pure BaAl₂O₄ were found to decrease significantly upon heating to around 400 K and disappear by approximately 470 K. geoscienceworld.org In Sr-rich compositions, SAED patterns clearly distinguish the monoclinic phase from the hexagonal phase. scispace.com For example, a zone axis SAED pattern for monoclinic SrAl₂O₄ confirms its distinct crystal structure. scispace.com

The technique is also capable of identifying structural disorder. Diffuse scattering observed in SAED patterns of Ba₀.₆Sr₀.₄Al₂O₄ has been attributed mainly to the positional disorder of oxygen atoms. researchgate.net

Spectroscopy for Structural Elucidation (e.g., FTIR, Raman Spectroscopy, NMR)

Spectroscopic methods are vital for probing the local atomic environment and bonding characteristics within the this compound framework.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of the aluminate structure. surfacesciencewestern.com In (Sr,Ba)Al₂O₄ systems, FTIR spectra typically show a number of absorption peaks corresponding to the symmetric and asymmetric stretching and bending vibrations of Al-O bonds within the [AlO₄] tetrahedra. researchgate.net For instance, active peaks have been identified corresponding to the symmetric stretching vibration of Al-O (ν₁), Al-O symmetric bending vibration (ν₂), and Al-O asymmetric stretching vibration (ν₃). researchgate.net The spectra of monoclinic Sr-rich compositions can be distinguished from the hexagonal Ba-rich samples by a larger number of resolved absorption bands. geoscienceworld.org

Raman Spectroscopy: Raman spectroscopy, which is complementary to FTIR, also provides information on the vibrational modes of the crystal lattice. gammadata.se In studies of BaAl₂O₄, an A₁g mode peak observed around 818 cm⁻¹ has been attributed to the stretching vibration of Ba²⁺-O²⁻. researchgate.net Raman spectroscopy has been used in conjunction with other techniques to characterize the phase and structure of these materials. sci-hub.sescirp.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al MAS (Magic Angle Spinning) NMR, offers detailed insight into the coordination environment of aluminum atoms. umich.edu For aluminate precursors, ²⁷Al NMR spectra can distinguish between tetracoordinated and hexacoordinated aluminum. umich.edu In crystalline this compound, which consists of a framework of [AlO₄] tetrahedra, ²⁷Al NMR would be expected to show signals characteristic of four-coordinated aluminum. researchgate.net While specific NMR studies on the (Sr,Ba)Al₂O₄ solid solution are not extensively detailed in the provided results, the technique is widely applied to related aluminate and aluminosilicate (B74896) materials to probe local structure and disorder. researchgate.netresearchgate.netingentaconnect.comacs.org For example, in γ-alumina doped with strontium oxide, ¹H–²⁷Al cross-polarization MAS NMR has been used to selectively study the surface coordination environments of aluminum. ingentaconnect.com

Phase Transitions and Solid Solution Formation in (Sr,Ba)Al₂O₄ Systems

The (Sr,Ba)Al₂O₄ solid solution is characterized by a rich phase behavior, including temperature- and composition-driven phase transitions.

Monoclinic-Hexagonal Phase Transformations

A key feature of the this compound system is the reversible transformation between a low-temperature monoclinic phase and a high-temperature hexagonal phase. scispace.comresearchgate.net Pure SrAl₂O₄ exists in a monoclinic structure (space group P2₁) at room temperature and transforms to a hexagonal form (space group P6₃) at temperatures above 675°C (948 K). researchgate.netbrunel.ac.uk

As barium is substituted for strontium, the transition temperature for the monoclinic-to-hexagonal transformation decreases. geoscienceworld.org This transition is considered a first-order, displacive, and athermal transformation, exhibiting characteristics of a martensitic mechanism. researchgate.net At room temperature, compositions with low barium content (0-30% BaAl₂O₄) are monoclinic, while those with higher barium content (~40-100% BaAl₂O₄) are hexagonal. geoscienceworld.orgshu.ac.uk A region of coexisting monoclinic and hexagonal phases is observed for compositions with approximately 30-40% BaAl₂O₄. geoscienceworld.orgshu.ac.uk Strain analysis suggests that for Sr-rich members, the hexagonal-to-monoclinic transition upon cooling might be composed of two separate transitions, following a P6₃22 → C2 → P2₁ sequence. geoscienceworld.orgcambridge.org

Ferroelectric-Paraelectric Transitions

The Ba-rich hexagonal phase of the solid solution exhibits ferroelectric properties. geoscienceworld.org Pure BaAl₂O₄ undergoes an improper ferroelectric to paraelectric phase transition. geoscienceworld.orggeoscienceworld.org The low-temperature ferroelectric phase has the space group P6₃, which transitions to a paraelectric phase with space group P6₃22 at higher temperatures. brunel.ac.uk The transition temperature for pure BaAl₂O₄ is reported to be around 400-450 K. geoscienceworld.orgbrunel.ac.uk This transition can be detected by a change in the slope of the wavenumbers of hard modes in infrared spectra. geoscienceworld.orgcambridge.org The substitution of smaller Sr²⁺ ions for Ba²⁺ has been found to suppress the ferroelectric phase. researchgate.net

Influence of Composition on Phase Stability

The composition of the (Sr,Ba)Al₂O₄ solid solution has a profound effect on the stability of its various crystalline phases. researchgate.net As established, the substitution of barium for strontium stabilizes the hexagonal phase at room temperature relative to the monoclinic phase. scispace.comgeoscienceworld.org X-ray diffraction studies show a clear structural transformation from the monoclinic phase of SrAl₂O₄ to the hexagonal phase of BaAl₂O₄ as the Ba content increases. scispace.com For an intermediate composition like Sr₀.₅Ba₀.₅Al₂O₄, a mixed phase of both monoclinic and hexagonal structures is observed. scispace.com

The different transformation behaviors across the solid solution are likely influenced by microscopic strain effects arising from the substitution of Sr²⁺ and Ba²⁺ ions, which have different ionic radii. geoscienceworld.orgcambridge.org An autocorrelation analysis of IR spectra across the solid solution revealed a significant positive deviation from linear behavior, which is interpreted in terms of these microscopic strains. geoscienceworld.orgcambridge.org

Structural Disorder Analysis (e.g., Split-Atom Models)

High-precision structural analysis of (Sr,Ba)Al₂O₄ has revealed significant structural disorder, particularly in the hexagonal phase. To accurately model the electron density distribution obtained from diffraction data, a split-atom model has been employed. researchgate.netscientific.net

In a study of Ba₀.₆Sr₀.₄Al₂O₄ (space group P6₃22), the electron density distribution was best described by a model where the strontium/barium and some oxygen atoms were split from a single high-symmetry site into multiple lower-symmetry sites. researchgate.netscientific.net This splitting indicates that these atoms are disordered over several closely spaced positions. The diffuse scattering observed in electron diffraction patterns for this composition has been linked to this positional disorder of the oxygen atoms. researchgate.net This structural disorder is an intrinsic feature of these stuffed tridymite-type structures. researchgate.net

Microstructural Characterization

The microstructure of this compound, a critical factor influencing its properties, is extensively studied using advanced microscopy and spectroscopy techniques. These methods provide detailed insights into the material's morphology, crystal structure at the nanoscale, and surface chemical composition.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a crucial technique for characterizing the surface morphology and particle distribution of this compound powders. FESEM analysis reveals detailed information about particle size, shape, and the degree of agglomeration, which are influenced by synthesis methods and conditions.

Studies on various aluminate phosphors, including strontium and barium aluminates, demonstrate that synthesis routes like the solid-state reaction method, sol-gel combustion, and solution combustion method significantly impact the resulting microstructure. researchgate.netscience.govbwise.krcolab.wsaip.org For instance, FESEM images of europium-doped strontium aluminate synthesized via the solid-state reaction method show the surface morphology of the samples. morningstar.edu.in Similarly, for europium-doped barium aluminate powders prepared by a combustion method, FESEM images indicate the agglomeration of particles. aip.org

In doped strontium and barium aluminates, FESEM analysis confirms the distribution of particles and their morphology. For example, in Dy³⁺ doped strontium aluminate (SrAl₂O₄) and Ce³⁺ doped barium aluminate (BaAl₂O₄), FESEM is used for morphological analysis. researchgate.netcolab.ws The particle size for some strontium aluminate powders, as observed in FESEM images, can range from 10 to 50 μm. grafiati.com The precursor method used to prepare Tb³⁺-doped alkaline earth aluminates, such as SrAl₂O₄:Tb³⁺, has been shown through scanning electron microscopy (SEM) to yield a homogeneous microstructure with fine particle sizes. bwise.kr

Table 1: Summary of Microstructural Features of Aluminate Phosphors Observed by FESEM

Material SystemSynthesis MethodObserved Microstructural FeaturesParticle SizeReference(s)
Dy³⁺ doped SrAl₂O₄ & Ce³⁺ doped BaAl₂O₄Solid-State ReactionMorphological analysisNot specified researchgate.netcolab.ws
Eu³⁺ doped SrAl₂O₄Solid-State ReactionSurface morphology analysisNot specified morningstar.edu.in
Eu²⁺ doped BaAl₂O₄Combustion MethodAgglomeration of particlesNot specified aip.org
Strontium Aluminate PowderNot specifiedCubic phase particles10 - 50 µm grafiati.com
Tb³⁺ doped SrAl₂O₄Precursor MethodHomogeneous microstructure, fine particlesNot specified bwise.kr

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution imaging than FESEM, enabling the characterization of the internal structure, crystallinity, and precise size of this compound nanoparticles. High-Resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline material, providing direct evidence of its crystal structure.

TEM analysis of dysprosium-doped strontium aluminate (Sr₃Al₂O₆) nanophosphors confirmed the nanostructure of the material, with particle sizes on the order of 50 nm. bhu.ac.in HRTEM images of these nanoparticles revealed the interplanar distance 'd' between the (440) & (444) planes to be 0.24 nm. bhu.ac.in In studies of europium and dysprosium co-doped strontium aluminate, TEM was used to image nanoparticles on both the nano- and micro-scale, complementing findings from Dynamic Light Scattering (DLS) which suggested a degree of aggregation in aqueous solutions. acs.org The particle size of dysprosium-doped strontium aluminate has been confirmed to be in the nanometer range through TEM analysis. researchgate.net Furthermore, TEM coupled with electron energy loss spectroscopy (EELS) has been utilized to analyze the intracellular distribution and elemental composition of strontium and barium in biological contexts, demonstrating the technique's capability for elemental mapping at high resolution. researchgate.net

Surface Composition Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of the material surface.

In the context of this compound and related perovskite-type oxides, XPS is employed to confirm the presence of the constituent elements and their valence states. colab.wstandfonline.com For (Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ samples, XPS survey spectra indicate peaks belonging to Ba, Sr, Al, Fe, and O. tandfonline.com The carbon C 1s peak at 284.6 eV is commonly used as a standard for data calibration. tandfonline.com

High-resolution XPS spectra provide detailed information about each element:

Strontium (Sr 3d): The Sr 3d signal appears as a doublet due to spin-orbit coupling, corresponding to the 3d₅/₂ and 3d₃/₂ levels. For (Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ, these peaks are observed at binding energies of approximately 133 eV and 135 eV, respectively. tandfonline.comresearchgate.net These values align well with data for the Sr²⁺ ion in perovskite-type cubic oxides. tandfonline.com In Dy³⁺ doped SrAl₂O₄, two peaks at ~133.6 eV and ~135.3 eV confirm the presence of Sr 3d. researchgate.net

Barium (Ba 3d): The Ba 3d doublet is typically observed in the energy range of 775–800 eV. tandfonline.com Deconvolution of the Ba 3d spectrum can reveal components corresponding to barium on the surface and in sub-surface regions. tandfonline.com

Aluminum (Al 2p): The Al 2p peak confirms the presence of aluminum in the aluminate structure. tandfonline.comresearchgate.net In Dy³⁺ doped SrAl₂O₄, a binding energy of 74.1 eV represents the Al 2p state. researchgate.net In BaAl₂O₄, the Al 2p spectrum shows a peak around 74 eV (2P₁/₂), affirming the presence of Al-O bonds. researchgate.net

Oxygen (O 1s): The O 1s spectrum is often deconvoluted into multiple components. A peak at approximately 528.5-529.6 eV is typically assigned to lattice oxygen (O²⁻), while a peak at a higher binding energy (~531.0-531.5 eV) corresponds to surface-adsorbed oxygen species (like O₂²⁻, O²⁻, or O⁻) or oxygen in metal carbonates. tandfonline.comresearchgate.netresearchgate.netmdpi.com

XPS analysis is crucial for verifying the intended composition and purity of the synthesized material, ensuring the absence of unwanted impurities on the surface, and understanding the chemical bonding states which ultimately govern the material's properties. colab.wsresearchgate.net

Table 2: Representative XPS Binding Energies for Elements in this compound and Related Compounds

ElementCore LevelBinding Energy (eV)Compound SystemReference(s)
StrontiumSr 3d₅/₂~133.0 - 133.6(Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ; SrAl₂O₄:Dy³⁺ tandfonline.comresearchgate.net
Sr 3d₃/₂~134.8 - 135.3(Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ; SrAl₂O₄:Dy³⁺ tandfonline.comresearchgate.net
BariumBa 3d775 - 800(Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ tandfonline.comresearchgate.net
AluminumAl 2p~74.0 - 74.1SrAl₂O₄:Dy³⁺; BaAl₂O₄ researchgate.netresearchgate.net
OxygenO 1s (Lattice)~528.5 - 529.6(Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ; AZrOₓ tandfonline.commdpi.com
O 1s (Surface/Adsorbed)~531.0 - 531.5(Ba₀.₅Sr₀.₅)(Al₀.₂-ₓMgₓFe₀.₈)O₃-ξ; SrAl₂O₄:Dy³⁺ tandfonline.comresearchgate.net

Luminescence Phenomena and Mechanisms in Doped Strontium Barium Aluminate

Activator and Co-activator Doping Strategies

Doping with rare-earth and other ions is a fundamental strategy to induce and enhance luminescence in strontium barium aluminate. The activator ions are the primary centers for light emission, while co-activators play a crucial role in improving the efficiency and duration of this emission, particularly the persistent luminescence or afterglow.

Europium is the most common activator in this compound phosphors, existing in both divalent (Eu²⁺) and trivalent (Eu³⁺) states. The Eu²⁺ ion is particularly significant for producing efficient phosphorescence. Due to its similar ionic radius to Sr²⁺, Eu²⁺ can readily substitute for strontium ions in the aluminate host lattice. stevesopenlab.org

The luminescence of Eu²⁺ arises from the 4f⁶5d¹ → 4f⁷ transition. mdpi.com The exact emission wavelength is highly dependent on the crystal field environment surrounding the Eu²⁺ ion. In strontium aluminate hosts, Eu²⁺ can occupy different crystallographic sites, leading to multiple emission bands. For instance, in SrAl₂O₄, Eu²⁺ ions at two different Sr²⁺ sites are responsible for a blue emission at approximately 450 nm and a green emission at around 520 nm. lum.lv The emission color of Eu²⁺-doped strontium aluminates can be tuned over a wide spectral range, from ultraviolet to red, by modifying the host composition and, consequently, the crystal-field splitting of the 5d energy levels. rsc.orgresearchgate.net

While Eu²⁺ is the primary activator for persistent luminescence, Eu³⁺ can also be present. However, for the desired afterglow properties, Eu³⁺ is typically reduced to Eu²⁺ during the synthesis process, often conducted in a reducing atmosphere. mdpi.com The presence of Eu³⁺ can be detected through its characteristic sharp emission lines, but it is the broad-band emission from Eu²⁺ that dominates the phosphorescence spectrum.

Table 1: Emission Properties of Europium in Strontium Aluminate Hosts
Host MaterialDopantEmission Peak (nm)TransitionReference
SrAl₂O₄Eu²⁺~5204f⁶5d¹ → 4f⁷ lum.lv
SrAl₂O₄Eu²⁺~4504f⁶5d¹ → 4f⁷ lum.lv
SrAl₁₂O₁₉Eu²⁺~4004f⁶5d¹ → 4f⁷ rsc.org
Sr₃Al₂O₆Eu²⁺Yellow-Red region4f⁶5d¹ → 4f⁷ rsc.org
Sr₄Al₁₄O₂₅Eu²⁺~4904f⁶5d¹ → 4f⁷ mdpi.com

Trivalent lanthanide ions are commonly used as co-activators to enhance the persistent luminescence of Eu²⁺-doped this compound. Among these, Dysprosium (Dy³⁺) is the most effective and widely studied. researchgate.net The primary role of these co-activators is to create suitable electron traps within the host's band gap. researchgate.net

When the phosphor is excited, electrons are promoted to higher energy levels. In the presence of co-dopants like Dy³⁺, these electrons can be trapped. The subsequent slow, thermal release of these trapped electrons and their recombination with the ionized Eu²⁺ centers lead to the long-lasting afterglow. mdpi.com The depth of the traps created by the co-dopant is critical; they must be deep enough to store electrons at room temperature but shallow enough to allow for their gradual release.

Research has shown that different trivalent lanthanide ions create traps of varying depths, thus affecting the afterglow characteristics differently:

Dy³⁺: Creates traps of an ideal depth for long and bright afterglow at room temperature. researchgate.net

Nd³⁺: Also known to enhance persistent luminescence by creating suitable hole traps. mdpi.com

Tb³⁺: Can act as a sensitizer or create traps, influencing the luminescence. In some hosts, Tb³⁺ doping can lead to its own characteristic green emission. acs.org

Er³⁺: Can significantly enhance afterglow performance, though excessive doping can lead to concentration quenching. nih.gov

Sm³⁺ and Yb³⁺: In some cases, these easily reducible rare earths have been found to suppress both afterglow and thermoluminescence. semanticscholar.org

Ce³⁺: Can act as an efficient sensitizer, transferring energy to Eu²⁺, and can also exhibit its own luminescence, which can be tuned. researchgate.netnih.gov

La³⁺, Lu³⁺, Y³⁺: These ions, with filled or empty f-shells, are sometimes used to modify the host crystal structure and influence the crystal field around the Eu²⁺ activator, thereby tuning the luminescent properties. semanticscholar.org

Table 2: Role of Trivalent Lanthanide Co-dopants in Europium-Doped Strontium Aluminate
Co-dopantPrimary RoleEffect on LuminescenceReference
Dy³⁺Creates deep electron trapsSignificantly enhances afterglow duration and intensity researchgate.net
Nd³⁺Creates hole trapsEnhances persistent luminescence mdpi.com
Tb³⁺Creates traps / Luminescent centerCan enhance afterglow or exhibit its own emission acs.orgresearchgate.net
Er³⁺Creates trapsEnhances afterglow, but susceptible to concentration quenching nih.govnih.gov
Sm³⁺Can act as a quencherMay suppress afterglow and thermoluminescence semanticscholar.org
Ce³⁺Sensitizer / Luminescent centerCan enhance Eu²⁺ emission or exhibit its own tunable luminescence researchgate.netnih.gov
La³⁺, Lu³⁺, Y³⁺Host modifierInfluences crystal field and tunes luminescent properties semanticscholar.org

The co-doping of this compound with both an activator (like Eu²⁺) and a co-activator (like a trivalent lanthanide ion) has a profound impact on the material's luminescent properties, most notably the afterglow. The primary effects of co-doping include a significant increase in the duration and intensity of the persistent luminescence. researchgate.net

The co-dopant introduces a higher density of suitable traps, which increases the storage capacity of the phosphor for the excitation energy. nih.gov This leads to a brighter and longer-lasting afterglow. For example, co-doping SrAl₂O₄:Eu²⁺ with Dy³⁺ can extend the afterglow to be visible to the naked eye for more than 10 hours. researchgate.net

Persistent Luminescence and Afterglow Characteristics

Persistent luminescence, or afterglow, is a key characteristic of doped this compound phosphors. This phenomenon involves the storage of excitation energy in traps within the material and its subsequent slow release as visible light. The mechanisms governing this process are complex and involve the transfer and trapping of charge carriers.

The most widely accepted mechanism for persistent luminescence in Eu²⁺, Ln³⁺ co-doped this compound involves the trapping and detrapping of charge carriers (electrons or holes). mdpi.com Upon excitation with UV or visible light, an electron in the Eu²⁺ ion is promoted from the 4f ground state to the 5d excited state.

From this excited state, there are two primary proposed pathways for charge carrier trapping:

Electron Trapping Model: The electron is thermally released from the Eu²⁺ 5d level into the conduction band of the host lattice. This free electron then migrates through the lattice until it is captured by a trap. In the case of Dy³⁺ co-doping, the Dy³⁺ ion is believed to act as an electron trap, being reduced to Dy²⁺. lum.lv The afterglow occurs when the trapped electron is thermally released back into the conduction band, from where it returns to an ionized Eu³⁺ center, recombines, and excites it back to the 5d level, followed by the characteristic emission. researchgate.net

Hole Trapping Model: An alternative model suggests that after the excitation of Eu²⁺, a hole is created in the valence band. This hole is then trapped by the co-dopant ion. The afterglow is produced when the trapped hole is thermally released and recombines with the electron at the Eu²⁺ center. mdpi.com

The efficiency of the charge carrier trapping and detrapping processes is determined by the energy level positions of the dopant and co-dopant ions within the band gap of the this compound host. lum.lv For persistent luminescence to occur effectively at room temperature, the energy difference between the bottom of the conduction band and the trap levels should be in a specific range (typically 0.6 to 0.8 eV).

In the Eu²⁺, Dy³⁺ co-doped system, the 5d excited state of Eu²⁺ is located just below the conduction band of the strontium aluminate host. This small energy gap allows for the thermal ionization of the excited Eu²⁺, releasing an electron into the conduction band. lum.lv The energy level of Dy³⁺ is situated within the band gap at an appropriate depth to effectively trap these electrons. The Dy²⁺ level is estimated to be around 0.9 eV below the conduction band, which is suitable for long-lasting phosphorescence at room temperature. lum.lv

The construction of an energy level diagram, showing the positions of the valence and conduction bands of the host and the ground and excited states of the activator and co-activator ions, is essential for understanding and predicting the luminescent properties of these materials. The relative positions of these energy levels govern the probabilities of charge carrier trapping, thermal release, and recombination, which in turn determine the intensity and duration of the afterglow.

Influence of Crystal Field on Luminescence

The luminescence properties of dopant ions, such as Europium (Eu²⁺), in this compound are profoundly influenced by the local crystal field environment. The crystal structure of the Sr₁₋ₓBaₓAl₂O₄ solid solution transitions from a monoclinic phase on the strontium-rich side to a hexagonal phase on the barium-rich side brunel.ac.uk. This structural variation, along with the specific site occupied by the dopant ion, dictates the splitting of the 5d energy levels of Eu²⁺, which in turn determines the emission wavelength.

When Eu²⁺ ions substitute for Sr²⁺ or Ba²⁺ ions in the aluminate host lattice, their 5d orbitals are exposed to the electrostatic field created by the surrounding oxygen ligands. This interaction, known as the crystal field effect, lifts the degeneracy of the 5d orbitals. The magnitude of this crystal field splitting is sensitive to factors such as the coordination number of the Eu²⁺ ion, the Eu-O bond distances, and the symmetry of the coordination polyhedron. In general, a stronger crystal field leads to a larger splitting of the 5d levels and, consequently, a lower energy for the 4f⁶5d¹ → 4f⁷ transition, resulting in a red shift (emission at longer wavelengths) sci-hub.seresearchgate.netrsc.org.

In the Sr₁₋ₓBaₓAl₂O₄:Eu²⁺ system, increasing the barium content leads to a blue shift in the photoluminescence emission brunel.ac.uk. This shift is attributed to changes in the crystal field strength and covalency. Barium-rich compositions favor a hexagonal crystal structure, which alters the local environment of the Eu²⁺ ions compared to the monoclinic strontium-rich structure brunel.ac.uk. At the Ba-rich side of the series, evidence from photoluminescence spectra suggests that the hexagonal phase can further transition between a ferroelectric P63 structure and a paraelectric P6322 phase depending on the precise Ba/Sr ratio, indicating subtle changes in the local symmetry around the Eu²⁺ dopant brunel.ac.uk. These structural modifications directly impact the 5d level splitting, leading to the observed tunable emission from green towards blue as the host matrix composition is varied.

Table 1: Effect of Host Cation on Eu²⁺ Emission in Aluminate Phosphors


Host CompoundTypical Emission Peak (nm)Observed ColorCrystal Structure
SrAl₂O₄:Eu²⁺~520GreenMonoclinic
BaAl₂O₄:Eu²⁺~500Blue-GreenHexagonal
CaAl₂O₄:Eu²⁺~440BlueMonoclinic

Photoluminescence (PL) Spectroscopy

Excitation and Emission Spectra Analysis

Photoluminescence (PL) spectroscopy is a key technique for characterizing the optical properties of doped this compound. The analysis of excitation and emission spectra provides insight into the energy level structure of the dopant ions within the host lattice.

Excitation Spectra: The excitation spectrum reveals the range of wavelengths that are effective in promoting the dopant ion (e.g., Eu²⁺) to its excited state. For Eu²⁺-doped strontium barium aluminates, the excitation spectra typically consist of broad bands in the ultraviolet (UV) and blue regions of the electromagnetic spectrum. These bands correspond to the electronic transitions from the 4f⁷ ground state of the Eu²⁺ ion to the various crystal-field-split levels of the 4f⁶5d¹ excited state configuration nih.gov. For instance, in BaAl₂O₄:Eu²⁺, a strong excitation peak is observed around 328 nm researchgate.net.

Emission Spectra: Upon relaxation from the excited state, the material emits light, and the emission spectrum shows the intensity of this light as a function of wavelength. In the Sr₁₋ₓBaₓAl₂O₄:Eu²⁺ system, the emission consists of a broad band due to the 4f⁶5d¹ → 4f⁷ transition of Eu²⁺ brunel.ac.uknih.gov. The position of this emission peak is highly dependent on the host composition. In pure SrAl₂O₄:Eu²⁺, the emission is typically centered in the green region at approximately 520 nm researchgate.netnih.gov. As strontium is substituted by barium, the emission peak systematically shifts to shorter wavelengths (a blue shift). For pure BaAl₂O₄:Eu²⁺, the emission is in the blue-green region, with a peak at about 500 nm brunel.ac.ukresearchgate.net. This tunability is a direct consequence of the changing crystal field environment as discussed in section 4.2.3. At low temperatures, some compositions may exhibit a secondary emission band; for example, SrAl₂O₄:Eu²⁺ can show a blue emission band around 445-450 nm in addition to the main green one, though this blue emission is often thermally quenched at room temperature sci-hub.seresearchgate.netnih.gov.

Luminescence Intensity and Quenching Phenomena

The intensity of luminescence in this compound phosphors is dependent on several factors, including the concentration of the dopant and the ambient temperature.

Thermal Quenching: Luminescence intensity is also highly dependent on temperature. As the temperature increases, the probability of non-radiative de-excitation pathways increases due to enhanced lattice vibrations (phonons). This process, known as thermal quenching, leads to a decrease in luminescence intensity. The temperature at which the intensity drops to 50% of its low-temperature maximum is known as the quenching temperature (Tq). Different studies have reported varying quenching temperatures for these materials, for example, one study found a Tq of about 500 K for SrAl₂O₄:Eu,Dy, while another reported a significantly lower value for a similar compound brunel.ac.uk. The thermal stability is a critical parameter for applications where the phosphor may operate at elevated temperatures.

Temperature Dependence of Luminescence

The luminescence characteristics of doped this compound exhibit significant changes with temperature. At low temperatures, additional emission features can often be resolved, providing deeper insight into the electronic structure of the luminescent centers.

In SrAl₂O₄:Eu²⁺,Dy³⁺, a well-known phenomenon is the emergence of a blue emission band at low temperatures, in addition to the primary green emission. This blue emission is thermally quenched as the temperature rises, typically disappearing above 250 K, leaving only the green emission band at room temperature researchgate.net. The temperature-dependent behavior of these two bands suggests a redistribution of energy between the different luminescent centers or pathways responsible for them sci-hub.se.

Studies on BaAl₂O₄:Eu²⁺-Al₂O₃ ceramics have explored the temperature dependence of luminescence for applications in optical temperature sensing. By measuring the fluorescence intensity ratio (FIR) of different parts of the emission spectrum over a wide temperature range (4 K to 434 K), a monotonic relationship between the FIR and temperature was established rsc.org. This demonstrates that the emission spectrum's shape and intensity are sensitive and predictable functions of temperature, which can be exploited for non-contact thermometry rsc.org. The emission intensity of SrAl₂O₄:Eu²⁺,Dy³⁺ has been shown to maintain approximately 90% of its initial value even at 100 °C, indicating good thermal stability for certain applications nih.gov.

Thermoluminescence (TL) and X-ray Excited Optical Luminescence (XEOL) Studies

Thermoluminescence (TL): TL studies are instrumental in characterizing the nature of trap states within the this compound lattice, which are fundamental to the persistent luminescence mechanism. In a TL measurement, a sample previously exposed to radiation (e.g., UV, gamma rays) is heated at a constant rate. The stored energy is released as light when trapped electrons are thermally excited out of the defect traps and recombine with luminescence centers. The resulting plot of light intensity versus temperature is known as a glow curve.

For undoped strontium aluminate (SAO) irradiated with gamma rays, TL glow curves show multiple peaks, with a very intense peak observed around 260 °C and lower intensity peaks at 146 °C and 376 °C . The positions of these peaks correspond to traps of different energy depths. The activation energies, or trap depths, for these peaks in SAO have been calculated to be 1.05, 1.6, and 1.9 eV . In Eu²⁺ and Dy³⁺ co-doped strontium aluminate, the co-dopant is known to effectively enhance the thermoluminescence, indicating its role in creating or modifying the trapping centers researchgate.net.

Table 2: Thermoluminescence (TL) Glow Peak Data for Strontium Aluminate


MaterialIrradiation SourceGlow Peak Temperatures (°C)Reference
Undoped SrAl₂O₄Gamma (Co-60)117, 146, 260, 376 nih.gov
Undoped SrAl₂O₄UV (Xenon)150, 272 nih.gov
Sr₃Al₂O₆:Eu³⁺, Dy³⁺Beta (Sr-90)~194 nih.gov
SrAl₂O₄:Eu²⁺Gamma~206, ~345 nih.gov

X-ray Excited Optical Luminescence (XEOL): XEOL is a powerful technique that uses high-energy X-rays to excite the material, providing information on the luminescence processes and the local electronic structure of the dopant ions. Studies on the Ba₁₋ₓSrₓAl₂O₄:Eu system have shown that the XEOL emission spectra are composed of both the characteristic broad band emission from Eu²⁺ and sharp line emissions corresponding to Eu³⁺ ions researchgate.netresearchgate.net. The presence of Eu³⁺ indicates that not all europium ions were reduced to the divalent state during synthesis.

The XEOL yield has been observed to be higher in the barium-rich samples of the series researchgate.net. Furthermore, the decay rate of the long-lasting phosphorescence was found to be slower in the strontium-rich samples researchgate.net. XEOL mapping, a spatially resolved technique, has been used on Eu-doped BaAl₂O₄ to visualize the distribution of Eu²⁺ and Eu³⁺ valence states. This analysis revealed that the main contribution to the luminescence intensity comes from the Eu²⁺ activator ions iucr.org.

Theoretical Modeling of Luminescence Characteristics

Theoretical modeling and computational simulations are indispensable tools for gaining a fundamental understanding of the luminescence properties of doped this compound. These methods provide insights into the electronic structure of the host material, the energy levels of the dopant ions, and the quantum mechanical processes that govern light emission. By simulating the atomic and electronic interactions within the crystal lattice, researchers can predict and interpret experimental observations, guiding the rational design of new phosphor materials with tailored luminescent characteristics. Key theoretical approaches include Density Functional Theory (DFT), Judd-Ofelt theory, and crystal field theory.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the this compound crystal lattice. DFT calculations can determine the ground-state energy of the system, the electronic band structure, and the density of states (DOS), which are crucial for understanding the host material's fundamental properties.

When a dopant like Europium (Eu²⁺) is introduced, DFT is used to model the resulting local structural distortions and their effect on the electronic properties. For instance, in the closely related BaAl₂O₄ host, DFT calculations have been employed to study the structural distortions and electronic structure modifications resulting from the substitution of Ba²⁺ with the smaller Eu²⁺ ion. optica.orgresearchgate.net The calculations involve placing a single Eu²⁺ ion into the host lattice, replacing a Ba²⁺ or Sr²⁺ ion, and then allowing the surrounding atoms to relax to their lowest energy positions.

Research findings from such DFT studies on aluminate hosts reveal several key insights:

Site Preference: By calculating the total energies for different substitution scenarios, DFT can predict which crystallographic site (in cases where multiple sites are available for Sr²⁺/Ba²⁺) the dopant ion preferentially occupies. Studies on BaAl₂O₄ indicate that Eu²⁺ prefers the smaller of the two possible Ba sites. optica.orgresearchgate.net

Structural Relaxation: The substitution of a host cation with a dopant ion of a different size induces local strain and distortions in the crystal lattice. DFT quantifies these changes by calculating the modified interionic distances between the dopant and the neighboring oxygen atoms.

Electronic Structure and Band Gap: DFT calculations provide detailed information on the valence band (VB) and conduction band (CB) of the host material, allowing for the determination of the band gap energy. The calculated band gap for BaAl₂O₄ shows a reasonable agreement with experimental values. optica.org

Dopant Energy Levels: A critical contribution of DFT is its ability to calculate the energy positions of the dopant's 4f and 5d electronic levels relative to the host's valence and conduction bands. Calculations for BaAl₂O₄:Eu²⁺ have shown that the 4f ground state of Eu²⁺ is located within the band gap, while the excited 4f⁶5d¹ levels are positioned near or within the conduction band. optica.orgresearchgate.net This positioning is fundamental to the mechanisms of luminescence and persistent luminescence, as it indicates that excited electrons can easily reach the conduction band and subsequently become trapped at defect sites. optica.org

The table below presents exemplary data derived from DFT calculations on a Eu²⁺-doped barium aluminate host, illustrating the type of structural information that can be obtained.

ParameterOriginal Ba1 Site (Å)Eu²⁺ at Ba1 Site (Optimized, Å)Original Ba2 Site (Å)Eu²⁺ at Ba2 Site (Optimized, Å)
Average Cation-Oxygen Distance2.8942.7512.9712.843
Nearest Cation-Cation Distance4.4104.2483.5963.585

Judd-Ofelt Theory

Judd-Ofelt (J-O) theory is a central theoretical framework used to describe the intensities of electronic transitions within the 4f shell of rare-earth ions, such as Eu³⁺, Dy³⁺, or Sm³⁺, when doped into a solid host like this compound. wikipedia.org Intra-4f transitions are parity-forbidden by electric dipole selection rules in a free ion. However, when the ion is situated within a crystal lattice, the asymmetric crystal field from the surrounding ligands (oxygen ions in this case) mixes electronic states of opposite parity (e.g., 4f and 5d orbitals). This mixing partially allows the otherwise forbidden transitions to occur. wikipedia.orguab.edu

The J-O theory quantifies the effect of the host environment using three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. wikipedia.org These parameters are determined by fitting the theoretical expressions to the experimentally measured absorption or emission spectra of the doped material. rsc.org

Ω₂: This parameter is highly sensitive to the local symmetry and covalency of the bond between the rare-earth ion and the surrounding ligands. A higher Ω₂ value typically indicates a lower degree of inversion symmetry at the dopant site and a more covalent bond.

Ω₄ and Ω₆: These parameters are more related to the bulk properties of the host material, such as its rigidity and viscosity.

Once the J-O parameters (Ωλ) are determined for a specific dopant-host system, they can be used to calculate several crucial radiative properties:

Oscillator Strengths: The probability of a given electronic transition.

Radiative Transition Probabilities (Aᵣ): The rate at which an excited state depopulates through the emission of a photon.

Luminescence Branching Ratios (β): The relative probability that an excited state will decay to each of the possible lower-energy states.

Radiative Lifetime (τᵣ): The theoretical lifetime of an excited state if all depopulation occurs through radiative processes.

While specific J-O parameters for doped this compound are not detailed here, the table below illustrates typical parameters for the Er³⁺ ion in a different host, showcasing the kind of data this analysis provides.

Host MaterialΩ₂ (10⁻²⁰ cm²)Ω₄ (10⁻²⁰ cm²)Ω₆ (10⁻²⁰ cm²)
YAG (Y₃Al₅O₁₂) Ceramic1.081.051.01
YSAG (Y₃ScAl₄O₁₂) Ceramic1.551.121.07

Crystal Field Theory

Crystal field theory is essential for modeling the luminescence characteristics of dopants whose emission involves d-orbitals, most notably Eu²⁺. The luminescence of Eu²⁺ originates from an electric-dipole-allowed transition between the excited 4f⁶5d¹ configuration and the 4f⁷ ground state. The five 5d orbitals, which are degenerate in a free ion, are split into several energy levels by the electrostatic field (the "crystal field") created by the surrounding negatively charged oxygen ions in the this compound lattice. rsc.org

The magnitude of this crystal-field splitting and the energy of the lowest-lying 5d level are determined by several factors:

Symmetry of the Dopant Site: The coordination number and geometric arrangement of the oxygen ions around the Eu²⁺ ion dictate the pattern of the d-orbital splitting.

Covalency: The degree of orbital overlap between the Eu²⁺ ion and the oxygen ligands. Higher covalency generally leads to a stronger crystal field.

Cation-Ligand Distance: The strength of the crystal field increases significantly as the distance between the dopant ion and the surrounding ligands decreases.

The energy of the lowest excited 5d level directly determines the energy (and thus the color) of the emitted light. A stronger crystal field leads to a larger splitting and a lower energy for the lowest 5d level, resulting in a shift of the emission to longer wavelengths (a red-shift). rsc.org In the Sr₁₋ₓBaₓAl₂O₄ system, changing the ratio of strontium to barium alters the lattice parameters and the local environment around the dopant site, thereby tuning the crystal field strength and shifting the emission wavelength. brunel.ac.uk Theoretical models can calculate the crystal field parameters (CFPs) to quantify this effect and predict the emission spectrum. researchgate.net

Modulation of Luminescent Properties Through Compositional Engineering

Impact of Strontium to Barium Ratio on Luminescence Lifetime and Decay Characteristics

The ratio of strontium to barium in the host lattice of strontium barium aluminate phosphors plays a critical role in determining the luminescence lifetime and decay profiles. Systematic studies on Ba-xSrxAl2O4 materials have revealed that the duration of phosphorescence is directly dependent on the sample's composition. aip.org

Table 1: Effect of Sr/Ba Ratio on Luminescence Properties

Composition Predominant Cation Observed Luminescence Characteristic
Ba-rich (low x in Ba1-xSrxAl2O4)BariumHigher XEOL Yield
Sr-rich (high x in Ba1-xSrxAl2O4)StrontiumSlower Decay Time / Longer Phosphorescence

Influence of Al/Sr and Al/Ba Ratios on Structural Transformation and Luminescence

The stoichiometry of aluminum to alkaline earth metals (strontium and barium) is a determining factor for the crystalline phase of the aluminate, which dictates its luminescent properties. nih.gov Variations in the Al/Sr mole ratio during synthesis lead to the formation of different strontium aluminate compounds, each with unique emission characteristics. researchgate.net

For instance, when the Al/Sr ratio is 2, the dominant phase is SrAl2O4, which is known for a slow afterglow decay rate. researchgate.net As the Al/Sr ratio increases to 4.18, the SrAl4O7 phase becomes dominant, resulting in a much faster afterglow decay. researchgate.net This structural transformation also causes a shift in the emission spectra. With an increasing Al/Sr ratio, the emission can shift from yellow-green to a bluish-green or even ultraviolet, shorter wavelength. researchgate.netmq.edu.au The formation of various phases such as SrAl2O4, Sr4Al14O25, SrAl12O19, and Sr3Al2O6, depending on the elemental ratios, highlights the direct link between stoichiometry, crystal structure, and the resulting color of the emitted light. nih.govresearchgate.netanu.edu.au

Table 2: Influence of Al/Sr Ratio on Strontium Aluminate Phase and Luminescence

Al/Sr Molar Ratio Dominant Crystalline Phase Afterglow Decay Rate Emission Wavelength Shift
2SrAl2O4Slow-
4.18SrAl4O7Fast-
Increasing RatioMixture of PhasesVariesShifts to shorter wavelengths (blue/UV)

Dopant Concentration Effects on Luminescence

The concentration of rare-earth dopants, such as Europium (Eu2+), Dysprosium (Dy3+), or Terbium (Tb3+), is a crucial parameter for optimizing the luminescence of this compound. The intensity of the luminescence is highly dependent on the dopant concentration, with an optimal level existing for maximum brightness. nih.gov

Exceeding this optimal concentration often leads to a phenomenon known as concentration quenching, where the emission intensity decreases significantly. researchgate.net This quenching can occur through mechanisms like dipole-dipole interactions between activator ions. nih.govresearchgate.net For example, in terbium-doped strontium aluminate, an optimized Tb concentration of 4 at.% was found to yield a luminescence lifetime of 1.05 ms (B15284909) and a quantum efficiency of 20.62%. nih.gov Similarly, for Ho3+ doped SrAl2O4, the highest luminescence was achieved at a concentration of 0.1%, with higher levels causing quenching. researchgate.net The specific concentration for peak performance varies depending on the dopant ion and the host material's composition. researchgate.net

Electronegativity and Inductive Effects of Cations on Luminescence Tuning

The substitution of cations in the host lattice, such as replacing strontium with barium, modifies the local crystal environment, which in turn tunes the luminescent properties. This tuning is not solely due to crystal field splitting but is also significantly influenced by the inductive effect of neighboring cations. nih.gov

This inductive effect relates to the electronegativity and size of the cations (like Sr2+ and Ba2+) that surround the activator ion (e.g., Eu2+). A general model suggests that cation substitution can cause obvious variations in the centroid shift and Stokes shift of the luminescence spectra. nih.gov Forming solid solutions by substituting one cation for another is an efficient method to improve the luminescent properties of phosphors. nih.govresearchgate.net The differing electronegativity of the cations alters the covalency of the bonds with surrounding oxygen atoms, which affects the energy levels of the dopant ion and, consequently, the excitation and emission characteristics of the phosphor. nih.gov

Advanced Materials Science Applications of Strontium Barium Aluminate Systems

Phosphor Technologies

Strontium barium aluminate systems are at the forefront of phosphor technology, primarily due to their exceptional luminescence properties. These materials are capable of absorbing energy from a light source and then emitting it slowly over time, a phenomenon known as phosphorescence. The specific composition of these aluminates, including the ratio of strontium to barium and the presence of various dopants, allows for the fine-tuning of their light-emitting characteristics to suit a wide range of advanced applications.

Long-Persistent Phosphors

Strontium aluminate-based phosphors, often doped with rare-earth elements like europium (Eu²⁺) and dysprosium (Dy³⁺), are renowned for their superior long-persistent phosphorescence. wikipedia.org These materials can exhibit a glow that lasts for hours after the excitation source is removed, significantly outperforming their predecessor, copper-activated zinc sulfide. wikipedia.orgmdpi.com The fundamental mechanism involves the dopants: Eu²⁺ acts as the luminescent center, while Dy³⁺ creates electron traps. Upon excitation, electrons are trapped by Dy³⁺ and then slowly released thermally, transferring energy to the Eu²⁺ ions, which results in sustained light emission. nih.gov

Different crystalline phases of strontium aluminate produce different emission characteristics. For instance, SrAl₂O₄:Eu²⁺,Dy³⁺ is well-known for its bright green afterglow, while Sr₄Al₁₄O₂₅:Eu,Dy is recognized for its strong blue phosphorescence. mdpi.comnih.govresearchgate.net The inclusion of barium in the strontium aluminate host matrix can further modify the crystal structure and the trap depth, influencing the brightness and duration of the afterglow. google.com These phosphors possess high quantum efficiency and are chemically stable, making them suitable for a variety of practical applications. nih.govresearchgate.net

Table 1: Emission Characteristics of Common Strontium Aluminate Phosphors

Phosphor Composition Dopants Typical Emission Color Peak Emission Wavelength
SrAl₂O₄ Eu²⁺, Dy³⁺ Green ~520 nm
Sr₄Al₁₄O₂₅ Eu²⁺, Dy³⁺ Blue ~490 nm
SrAl₄O₇ Eu²⁺, Dy³⁺ Blue ~480 nm

This table is generated based on data from the text. wikipedia.orgnih.govresearchgate.netnih.gov

Tunable Emission Wavelengths for Display Technologies

The ability to tune the emission wavelength of this compound phosphors is critical for their application in display technologies. The specific wavelength of the emitted light is heavily influenced by the host crystal structure. nih.gov By altering the phase of the strontium aluminate—for example, between SrAl₂O₄, SrAl₄O₇, and SrAl₁₂O₁₉—the emission peak can be shifted. wikipedia.org

The covalent interaction between the europium ion dopant and the surrounding oxygen atoms in the aluminate lattice, along with the crystal field splitting of the 5d orbital energy levels, dictates the emission color. wikipedia.org Modifying the host matrix by creating solid solutions, such as incorporating barium (Ba) or calcium (Ca) to form (Sr,Ba,Ca)Al₂O₄, can alter the crystal field around the Eu²⁺ activator ion. This change in the local environment of the activator allows for the tuning of the emission wavelength across the visible spectrum, from blue to green and even yellow. This tunability is a key property for developing phosphors for full-color displays and specialized lighting applications.

Luminescent Security Features in Documents

The unique and durable phosphorescence of strontium aluminates makes them ideal for use in security inks and other anti-counterfeiting measures. ekb.eg These materials can be incorporated into inks, threads, or fibers embedded in documents, currency, and luxury goods. Their long afterglow provides a security feature that is difficult to replicate with standard printing techniques. ekb.eg

The specific decay profile and emission color of the phosphor can act as a unique signature for authentication. mdpi.com For instance, different strontium aluminate compositions can be used to create multi-level security features that are only visible under specific conditions, such as after exposure to a UV light source. This "invisible" layer of protection adds a significant barrier against counterfeiting, which poses a major threat to economies and public safety. ekb.egmdpi.com The chemical and biological inertness of strontium aluminates further enhances their suitability for these applications. wikipedia.org

Thin Film Technologies

This compound systems and related compounds are increasingly being explored for their potential in thin film technologies. As thin films, these materials can be integrated into various electronic and optoelectronic devices, offering functionalities ranging from semiconducting behavior to tunable dielectric properties.

Integration in Thin Film Transistors (TFTs) as Semiconducting Layers

Thin-film transistors (TFTs) are fundamental components in modern electronics, particularly in liquid crystal displays (LCDs). azom.com Amorphous mixed metal oxides have emerged as high-performance semiconductors for TFT applications. nih.govacs.org While not a direct application of a simple this compound compound, research has shown that doping indium zinc oxide with alkaline earth metals like barium or strontium results in promising semiconducting channel layers for TFTs. nih.govresearchgate.net

These InBaZnO or InSrZnO systems exhibit high field-effect electron mobility. nih.govacs.org Importantly, TFTs fabricated with these strontium- and barium-doped semiconductors show enhanced electrical stability and a reduced shift in threshold voltage under electrical bias stress compared to conventional materials like indium gallium zinc oxide (IGZO). nih.govresearchgate.net This improved stability is attributed to the higher Gibbs energy of oxidation for barium and strontium compared to gallium. acs.org The ability to process these materials at low temperatures further opens the door for their use in flexible electronics. nih.gov

Table 2: Performance of Doped Oxide Thin Film Transistors

Semiconductor Material Processing Temperature Achieved Electron Mobility Key Advantage
InBa(Sr)ZnO 450 °C Up to 26 cm²/V·s Enhanced electrical stability

This table is generated based on data from the text. nih.govresearchgate.net

Development of Tunable Dielectric Thin Films (e.g., Strontium Barium Niobate on Alumina (B75360) Substrates)

In the realm of tunable microwave devices and electro-optics, thin films of materials with a high, field-dependent dielectric constant are essential. While distinct from aluminates, strontium barium niobate (SrₓBa₁₋ₓNb₂O₆ or SBN) is a key material system often developed on alumina (Al₂O₃) substrates, linking it to the broader materials science of aluminate systems. researchgate.netresearchgate.net SBN is a ferroelectric material known for its excellent nonlinear dielectric properties and one of the largest known Pockels (electro-optic) coefficients. researchgate.net

Thin films of SBN grown on alumina substrates have been shown to possess significant dielectric tunability. researchgate.net For instance, capacitors based on SBN films on alumina have demonstrated a tunability of 44% with a low loss tangent, making them highly promising for tunable microwave applications. researchgate.net Similarly, barium strontium titanate ((Ba,Sr)TiO₃ or BST) is another important ferroelectric thin film whose dielectric constant can be varied by applying a DC voltage. microwavejournal.com These tunable dielectric properties are crucial for creating adjustable filters, phase shifters, and impedance matching networks in modern RF and microwave communication systems. microwavejournal.com

Ceramic Applications

This compound systems and their component materials, strontium aluminate and barium aluminate, are integral to the development of advanced ceramics. Their unique properties, including high refractoriness and specific catalytic and dielectric characteristics, make them suitable for a range of demanding applications.

Refractory Materials

Strontium and barium aluminates are utilized in the formulation of high-performance refractory materials, particularly in cements and castables designed for high-temperature service. Alkali-activated refractory materials can be prepared using strontium-aluminate (SrAl₂O₄) or barium-aluminate (BaAl₂O₄) cement mixed with aluminosilicate (B74896) materials like metakaolin. google.com These binders create materials with high heat resistance. google.com The main clinker mineral in this type of binder is strontium aluminate (SrO·Al₂O₃), which is isostructural with calcium aluminate. google.com

In applications involving contact with molten metals like aluminum, aluminosilicate-based refractories can be improved by additives that prevent the molten metal from wetting the refractory surface. mst.edu Additives such as barium carbonate and strontium carbonate can be used to form celsian phases (barium celsian or strontium celsian) in-situ within the refractory matrix at high temperatures. mst.edu These celsian phases have been shown to be non-wetting to molten aluminum, thereby improving the corrosion resistance of the refractory at temperatures up to 1300°C. mst.edu Barium aluminate cement itself is known for its high melting point and good high-temperature performance, making it a valuable refractory binder. samaterials.com Refractory materials solidified by barium aluminate cement can exhibit desirable properties such as normal coagulation, a high setting rate, good low-temperature workability, and excellent thermal shock resistance. google.com

Catalyst Supports

The thermal stability of aluminate compounds makes them excellent candidates for catalyst supports in high-temperature chemical reactions. Hexaaluminate materials, in particular, have been investigated for combustion catalysts, with barium being identified as a highly effective stabilizer. google.com Cation-substituted hexaaluminates that include strontium have demonstrated exceptional surface area retention and high catalytic activity, which are critical for maintaining catalyst performance over time at elevated temperatures. google.com

Specialized Ceramic Formulations

Beyond traditional refractories, strontium and barium aluminates are found in various specialized ceramic formulations tailored for specific functional properties. For example, rare-earth-containing samarium strontium aluminate (Sm₂SrAl₂O₇) has been developed as a thermal barrier coating (TBC) material for protecting superalloy components in high-temperature environments like aircraft engines. matec-conferences.org These ceramic coatings exhibit good mechanical interlocking with the bond coat and a notable elastic recovery. matec-conferences.org

Ceramics derived from barium and strontium aluminosilicates (BaAl₂Si₂O₈ and SrAl₂Si₂O₈) can be synthesized to produce materials with high refractoriness, low porosity, and high compressive strength. researchgate.net These materials also possess specific dielectric properties, making them potentially useful for applications in radar installations and microwave elements. researchgate.net In the field of tunable electronics, ceramic composites of barium strontium titanate and magnesium borate (B1201080) are investigated for their dielectric properties, which are crucial for application in tunable electrical devices. iaea.org Strontium and barium also serve as important fluxes in ceramic glazes, where they can brighten the glaze and lower the coefficient of thermal expansion. ceramicartsnetwork.org

Glass and Glass-Ceramic Systems

Strontium and aluminum oxides are key components in the formulation of specialized glasses and glass-ceramics, imparting unique optical and structural properties. These materials are tailored for applications ranging from luminescent coatings to dental cements.

Strontium Aluminosilicate Glasses for Photoluminescent Coatings

While the glass itself may be a standard silicate (B1173343) formulation, photoluminescent coatings are frequently based on strontium aluminate pigments. These pigments, typically strontium aluminate doped with rare-earth elements like europium and dysprosium (SrAl₂O₄:Eu²⁺, Dy³⁺), are known for their highly efficient and persistent luminescence. duglass.comjalite-group.com The phosphorescence of these advanced pigments can be up to ten times greater than that of traditional zinc sulfide-based pigments. duglass.com

These strontium aluminate pigments can be incorporated into vitrifiable paints that are applied to glass surfaces and are resistant to the high temperatures of the glass tempering process. duglass.commphotoluminescent.com This allows for the creation of various types of luminescent glass, including monolithic, laminated, and double-glazed units. duglass.com Research has focused on preparing thin films of these phosphors for various industrial applications and surface coatings. researchgate.net Photoluminescent thin films of SrAl₂O₄:Eu,Dy can be prepared using methods like pulsed ion-beam evaporation, resulting in a crystalline structure that is directly related to the intensity of the photoluminescence. researchgate.net

Luminescent Pigment Properties
Pigment Base Strontium Aluminate (SrAl₂O₄)
Dopants Europium (Eu²⁺), Dysprosium (Dy³⁺)
Key Characteristics High efficiency, long persistence, high stability duglass.com
Comparative Performance Up to 10 times greater phosphorescence than ZnS:Cu pigments duglass.com
Available Glow Colors Yellow-Green, Blue-Green duglass.commphotoluminescent.com
Max Firing Temperature (Blue-Green) ~1050°C mphotoluminescent.com
Max Firing Temperature (Yellow-Green) ~850°C mphotoluminescent.com

Strontium Phosphate (B84403) Glasses Modified with Aluminum Oxide

Glasses within the strontium oxide-phosphorus pentoxide-aluminum oxide (SrO-P₂O₅-Al₂O₃) system have been studied for their unique structural and physical properties, with applications in areas like dental glass ionomer cements (GICs). distantreader.orgresearchgate.net In these glasses, strontium ions primarily act as glass modifiers. researchgate.net The addition of aluminum oxide (Al₂O₃) to the strontium phosphate glass network enhances its cross-link density and improves chemical durability. distantreader.org

Studies on glass systems with the composition 50P₂O₅-(49-x)SrO-1AlF₃-xAl₂O₃ have shown that the material remains transparent and amorphous but can form crystalline species upon heat treatment. distantreader.orgresearchgate.net This crystallization is a key aspect of their application in dental materials. distantreader.org The incorporation of Al₂O₃ influences the formation of crystalline phases like Sr(PO₃)₂ upon thermal treatment. researchgate.net Research indicates that specific concentrations of alumina, such as 3 mol%, can be optimal for creating transparent glass-ceramic materials suitable for GIC dental applications. distantreader.org The addition of strontium oxide can accelerate the reaction rate between the phosphate glass and the cement-forming solution. distantreader.org

Glass System Composition and Properties
Base System 50P₂O₅-(49-x)SrO-1AlF₃-xAl₂O₃ (mol%) distantreader.org
Al₂O₃ Content (x) 0 to 4.5 mol% distantreader.org
Role of SrO Speeds up reaction rate for cement formation distantreader.org
Role of Al₂O₃ Enhances cross-link density and chemical durability distantreader.org
Effect of Heat Treatment (540°C for 4 hours) Formation of crystalline species distantreader.orgresearchgate.net
Identified Crystalline Phases Sr(PO₃)₂, SrAl₂(PO₄)₂F₂ researchgate.net
Recommended Application Glass Ionomer Cement (GIC) for dental use distantreader.org

Future Research Directions and Challenges

Development of Novel Synthesis Routes for Enhanced Control

The synthesis method profoundly influences the structural and luminescent characteristics of strontium barium aluminate. While traditional solid-state reaction methods are widely used, emerging techniques offer greater control over particle size, morphology, and phase purity, which are critical for enhancing performance. rsc.org

Future research is focused on refining and developing novel synthesis routes to achieve precise control over these parameters. Methods like co-precipitation, hydrothermal synthesis, sol-gel processes, and combustion synthesis are being explored to produce nanostructured phosphors with superior luminescent properties. rsc.orgresearchgate.netrsc.org For instance, the combustion method, by carefully selecting the fuel and optimizing the reaction conditions, allows for the synthesis of sub-micron particles with high luminescence. rsc.orgresearchgate.net A key challenge lies in scaling these processes for industrial production while maintaining the fine control achieved at the laboratory scale.

Synthesis MethodAdvantagesResearch Focus
Solid-State Reaction Simple, low costOptimizing reaction temperature and atmosphere. researchgate.net
Co-precipitation Good homogeneity, narrow particle size distributionControlling precipitation pH and subsequent calcination. researchgate.net
Hydrothermal Crystalline products at lower temperaturesTuning pressure and temperature to control morphology. mdpi.com
Combustion Synthesis Fast, energy-efficient, produces fine particlesInvestigating different fuel-to-oxidizer ratios. rsc.orgrsc.org

Advanced Characterization of Defect States and Trapping Mechanisms

The persistent luminescence, or afterglow, of this compound is intrinsically linked to the presence of defect states and electron trapping mechanisms within the crystal lattice. Co-dopants, such as dysprosium (Dy³⁺), are known to create suitable trap levels that capture and slowly release energy, resulting in a long-lasting glow. nih.govbohrium.com

A significant area of future research involves the use of advanced characterization techniques to probe these defect states and understand the trapping and de-trapping dynamics. Thermoluminescence studies, for example, can provide information about the depth and density of trap states. springerprofessional.de A deeper understanding of the nature of these defects—whether they are vacancies, interstitials, or substitutional impurities—is crucial for rationally designing phosphors with optimized afterglow properties. The challenge is to correlate specific defect structures with observed luminescent behavior, which requires a combination of experimental and computational modeling approaches.

Rational Design of Materials with Tailored Luminescent Properties

The ability to precisely tailor the luminescent properties of this compound, such as its emission color, brightness, and afterglow duration, is a major goal for future research. This involves a "materials-by-design" approach, where the chemical composition and crystal structure are intentionally manipulated to achieve desired optical characteristics.

Recent studies have shown that the selection of precursors and the fine-tuning of synthesis parameters can introduce subtle but reproducible differences in the crystalline phase and particle morphology, directly influencing the luminescent behavior. mdpi.com This opens up possibilities for creating materials with unique optical fingerprints for applications such as anti-counterfeiting. mdpi.com The rational design approach will increasingly rely on computational simulations to predict the effects of different host compositions and dopant combinations on the electronic band structure and luminescent properties.

Design ParameterEffect on Luminescent Properties
Host Composition (Sr/Ba ratio) Influences crystal field splitting and emission wavelength. nih.gov
Activator (e.g., Eu²⁺) Concentration Affects brightness and quantum efficiency.
Co-dopant (e.g., Dy³⁺) Type and Concentration Determines trap depth and afterglow duration. nih.govbohrium.com
Particle Size and Morphology Impacts light scattering and extraction efficiency. rsc.org

Exploration of New Doping Combinations and Co-doping Strategies

The luminescence of this compound is activated by doping with rare-earth ions, most commonly europium (Eu²⁺), and co-doping with other lanthanides to enhance performance. nih.gov A significant avenue for future research is the systematic exploration of new doping combinations and co-doping strategies to unlock novel luminescent properties.

Researchers are investigating the effects of co-doping with a wide range of trivalent rare-earth ions (e.g., Nd³⁺, Tb³⁺, Er³⁺) and transition metal ions (e.g., Mn²⁺, Ni²⁺) to modify the emission spectra and improve luminescence intensity. researchgate.netspringerprofessional.de The goal is to discover synergistic effects between different dopants that can lead to, for example, multi-color emissions or enhanced energy transfer within the host lattice. Understanding the complex interactions between different dopants and the host material is a fundamental challenge that will require sophisticated spectroscopic and theoretical investigations.

Integration into Emerging Photonic and Electronic Devices

The unique optical properties of this compound make it a promising candidate for integration into a variety of emerging photonic and electronic devices. While much of the current application is in bulk form (e.g., safety signage, pigments), future research will focus on incorporating these materials into thin films and micro-structured devices.

In photonics, this compound could be used in optical waveguides, displays, and sensors. researchgate.net The development of integrated photonic circuits (IPCs) requires materials that can be deposited and patterned on a silicon platform. aip.org Research into thin-film deposition techniques for this compound, such as sputtering and pulsed laser deposition, will be crucial for this integration. mdpi.com In electronics, related strontium-based materials like barium strontium titanate are already used in high-frequency applications, suggesting potential for this compound in tunable microwave devices. cornell.edumdpi.com The primary challenge will be to develop fabrication processes that are compatible with existing semiconductor manufacturing technologies and to ensure the stability and reliability of the integrated luminescent material.

Q & A

Q. Basic Research

  • X-Ray Diffraction (XRD) : Identifies phase composition and detects structural deviations (e.g., non-cubic forms of barium aluminate) .
  • Transmission Electron Microscopy (TEM) : Resolves lattice mismatches and epitaxial growth mechanisms in thin films .
  • X-Ray Photoelectron Spectroscopy (XPS) : Confirms surface chemical states, such as Eu²⁺/Eu³⁺ ratios in doped samples .

Methodological Tip : Pair XRD with Rietveld refinement to quantify phase fractions in multi-component systems .

How do researchers address contradictions in reported crystal structures of barium aluminate variants?

Advanced Research
Structural inconsistencies (e.g., predicted instability of cubic BaAl₂O₄) arise from ionic radius ratios (t = 1.02 for Ba²⁺/Al³⁺), which exceed stability thresholds . To reconcile discrepancies:

  • Computational Modeling : Use density functional theory (DFT) to predict stable configurations under varying pressures or dopant conditions .
  • High-Resolution Neutron Diffraction : Resolves oxygen sublattice distortions in non-cubic phases .

What doping strategies enhance persistent luminescence in strontium aluminate?

Q. Advanced Research

  • Co-Doping with Eu²⁺ and Dy³⁺ : Eu²⁺ acts as the luminescent center, while Dy³⁺ creates electron traps. Substituting Ca²⁺ into Sr²⁺ sites increases trap density, prolonging afterglow .
  • Charge Compensation : Incorporate Li⁺ or Na⁺ to balance charge mismatches during rare-earth doping, improving emission intensity .

Validation : Measure thermoluminescence (TL) glow curves to quantify trap depths and optimize Dy³⁺ concentrations .

What methodologies investigate mechanoluminescent properties in strontium aluminate-based materials?

Q. Advanced Research

  • Stress-Strain Coupled Luminescence : Apply controlled mechanical stress (e.g., via piezoelectrics) while measuring photon emission intensity. Correlate strain thresholds with crystallographic defects .
  • Spectroscopic Analysis : Use time-resolved photoluminescence (TRPL) to distinguish mechanoluminescence from triboluminescence .

Applications : Design stress-sensitive coatings for structural health monitoring using SrAl₂O₄:Eu²⁺,Dy³⁺ composites .

How do surface modification techniques improve environmental stability of strontium aluminate phosphors?

Q. Advanced Research

  • Boracic Acid Coating : Rapid combustion forms SrAl₂B₂O₇ layers, reducing hydrolysis in aqueous environments. Optimize boracic acid concentration to balance luminescence efficiency and corrosion resistance .
  • Polymer Encapsulation : Use sol-gel methods to apply SiO₂ or AlOOH coatings, mitigating humidity-induced degradation .

Testing : Conduct accelerated aging tests (85°C/85% RH) and monitor luminescence decay via PL spectrophotometry .

What experimental approaches validate this compound thin films in tunable dielectric devices?

Q. Advanced Research

  • Microwave Probe Stations : Measure dielectric tunability (Δε/ε) under DC bias fields (2.6–14.5 V/μm) to assess suitability for phase shifters .
  • Microstrip Fabrication : Deposit oriented (Ba,Sr)TiO₃ films on LaAlO₃ substrates and evaluate insertion loss (<8.5 dB) and phase shift (>300°) at GHz frequencies .

Key Metric : The κ factor (phase shift per dB loss) should exceed 35°/dB for practical applications .

How does the electronic structure of strontium aluminate influence correlated electron phenomena in low-dimensional systems?

Advanced Research
In LaAlO₃/SrTiO₃ heterostructures:

  • Quantized Conductance Steps : Observe Pascal-triangle sequences (1, 3, 6, ...) × e²/h in 1D electron waveguides, indicating multi-electron bound states .
  • Magnetic Field Tuning : Apply perpendicular fields (>1 T) to suppress spin-orbit coupling and isolate correlation-driven phases .

Modeling : Use Luttinger liquid theory to describe interaction strengths in confined geometries .

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